molecular formula C16H13ClN2O4 B11949751 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide CAS No. 853349-99-2

3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide

Cat. No.: B11949751
CAS No.: 853349-99-2
M. Wt: 332.74 g/mol
InChI Key: KUHRCLVSOZURGG-MDZDMXLPSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-methoxyphenyl group and a nitrophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amide derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-butenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

853349-99-2

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClN2O4/c1-23-14-8-4-5-11(16(14)17)9-10-15(20)18-12-6-2-3-7-13(12)19(21)22/h2-10H,1H3,(H,18,20)/b10-9+

InChI Key

KUHRCLVSOZURGG-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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